molecular formula C6H11NO3 B031271 (4R)-4-Hydroxy-1-methyl-L-proline CAS No. 4252-82-8

(4R)-4-Hydroxy-1-methyl-L-proline

Cat. No. B031271
CAS RN: 4252-82-8
M. Wt: 145.16 g/mol
InChI Key: FMIPNAUMSPFTHK-UHNVWZDZSA-N
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Description

“(4R)-4-Hydroxy-1-methyl-L-proline” is an L-proline derivative that is trans-4-hydroxy-L-proline in which the amino hydrogen has been replaced by a methyl group. It is a versatile reagent for the synthesis of neuroexcitatory kainoids and antifungal echinocandins . It is also a natural constituent of animal structural proteins such as collagen and elastin .


Molecular Structure Analysis

The molecular formula of “(4R)-4-Hydroxy-1-methyl-L-proline” is C6H11NO3. Its IUPAC name is (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid . The InChI code is 1S/C6H11NO3/c1-7-3-4 (8)2-5 (7)6 (9)10/h4-5,8H,2-3H2,1H3, (H,9,10)/t4-,5+/m1/s1 .


Physical And Chemical Properties Analysis

“(4R)-4-Hydroxy-1-methyl-L-proline” is a solid at room temperature . Its molecular weight is 145.16 g/mol.

Scientific Research Applications

Neuroprotective Treatments

Research has shown that N-methyl-trans-4-hydroxy-L-proline exhibits neuroprotective effects against Alzheimer’s Disease in a mouse model . It was obtained from Sideroxylon obtusifolium , a Brazilian folk medicine, and demonstrated significant protective roles against amyloidogenesis, oxidative stress, and synaptic failure.

Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins

The compound is a versatile reagent for the synthesis of neuroexcitatory kainoids and antifungal echinocandins . These are important classes of compounds with applications in neuroscience research and the treatment of fungal infections.

Preparation of Chiral Ligands for Enantioselective Synthesis

It is also involved in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . This application is significant in the field of synthetic organic chemistry, where the creation of enantiomerically pure substances is often required.

Safety and Hazards

“(4R)-4-Hydroxy-1-methyl-L-proline” has been classified under the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPNAUMSPFTHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472043
Record name N-methyl-trans-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Hydroxy-1-methyl-L-proline

CAS RN

4252-82-8
Record name 4-Hydroxy-N-methylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4252-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-trans-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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